9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Overview
Description
9-Amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its fused ring structure, which includes both a chromene and a pyridine ring
Scientific Research Applications
9-Amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture can yield this compound . The reaction conditions often include heating under reflux and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
9-Amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Mechanism of Action
The mechanism of action of 9-amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyridine derivatives, such as:
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine
Uniqueness
What sets 9-amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one apart is its unique combination of an amino group and a keto group within the fused ring structure. This combination enhances its chemical reactivity and potential for diverse applications. Additionally, its derivatives have shown promising biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-3-4-10-9(6-7)8-2-1-5-14-11(8)12(15)16-10/h3-4,6,14H,1-2,5,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUERDKGFAUTYEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)N)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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